molecular formula C15H22N2O2 B3853674 4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde

4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde

Cat. No. B3853674
M. Wt: 262.35 g/mol
InChI Key: WMUFINUBDHLEBE-UHFFFAOYSA-N
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Description

The compound “4-[2-(4-methoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also has a methoxyphenyl group, which is found in many aromatic compounds and can influence the molecule’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure analysis would involve techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods like density functional theory (DFT) . These techniques can provide information about the compound’s geometry, conformation, and electronic structure.


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by several functional groups present in the molecule. The piperazine ring, for instance, is known to participate in various chemical reactions . The aldehyde group could also undergo numerous reactions, including nucleophilic addition and oxidation-reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde and methoxy groups could impact the compound’s solubility, while the aromatic ring could influence its UV-visible absorption properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could focus on elucidating the compound’s synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, studies could investigate potential applications of this compound, particularly in the pharmaceutical industry, given the known biological activities of piperazine derivatives .

properties

IUPAC Name

4-[1-(4-methoxyphenyl)propan-2-yl]piperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-13(17-9-7-16(12-18)8-10-17)11-14-3-5-15(19-2)6-4-14/h3-6,12-13H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUFINUBDHLEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N2CCN(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Methoxyphenyl)-1-methylethyl]-1-piperazinecarbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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